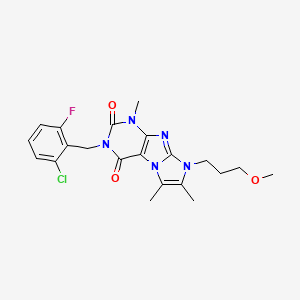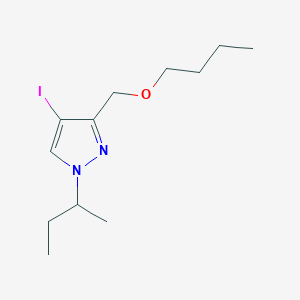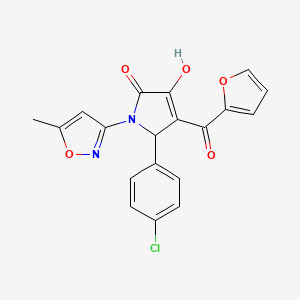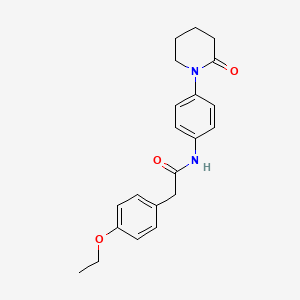![molecular formula C22H26N4O4S B2867030 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-N-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021119-38-9](/img/structure/B2867030.png)
1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-N-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-N-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide” is part of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers . These compounds are known as G protein-gated inwardly-rectifying potassium (GIRK) channel activators .
Synthesis Analysis
The synthesis of these compounds involves the identification of a new ether-based scaffold paired with a novel sulfone-based head group . This combination has resulted in the identification of a potent and selective GIRK1/2 activator .Molecular Structure Analysis
The molecular structure of this compound is complex, involving an ether-based scaffold and a sulfone-based head group . The exact structure would require more detailed information or a visual representation to fully understand.Physical And Chemical Properties Analysis
The physical and chemical properties of this specific compound are not provided in the available resources . More detailed information may be available in specialized chemical databases or literature.Scientific Research Applications
Synthesis and Structural Studies
Pyrazolo[3,4-b]pyridines, like the one , are often synthesized for structural and chemical behavior studies. For example, research on the synthesis and characterization of pyrazolo[3,4-b]pyridine derivatives provides foundational knowledge for understanding their chemical properties and potential applications in various fields such as material science and drug discovery (Quiroga et al., 1999).
Anticancer and Anti-inflammatory Activities
Compounds similar to the one mentioned have been explored for their potential in medical research, particularly in anticancer and anti-inflammatory applications. For instance, novel pyrazolo[3,4-d]pyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase agents, indicating the relevance of such compounds in therapeutic research (Rahmouni et al., 2016).
Antimicrobial Activity
The antimicrobial activity of pyrazolo[3,4-b]pyridine derivatives also highlights their importance in pharmaceutical research. Studies have been conducted on synthesizing and testing such compounds for their effectiveness against various microbial strains, which can lead to the development of new antimicrobial agents (El‐Borai et al., 2013).
Molecular Docking and Drug Design
These compounds are also subjects of molecular docking studies to understand their interaction with biological targets, which is crucial for drug design and development. Such studies help in identifying potential drug candidates for various diseases by analyzing the binding affinities and modes of interaction with specific receptors or enzymes (Flefel et al., 2018).
Mechanism of Action
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by controlling the flow of potassium ions across the cell membrane.
Mode of Action
This compound acts as an activator of the GIRK1/2 channels . By binding to these channels, it increases their activity, allowing more potassium ions to flow through. This results in hyperpolarization of the cell membrane, which reduces the cell’s excitability and dampens the transmission of electrical signals.
Pharmacokinetics
It has been found to displaynanomolar potency as a GIRK1/2 activator and shows improved metabolic stability over similar compounds . These properties suggest that it may have good bioavailability, but further studies are needed to confirm this and to fully characterize its absorption, distribution, metabolism, and excretion (ADME) properties.
properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-6-(4-methoxyphenyl)-3-methyl-N-propylpyrazolo[3,4-b]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4S/c1-4-10-23-22(27)18-12-19(15-5-7-17(30-3)8-6-15)24-21-20(18)14(2)25-26(21)16-9-11-31(28,29)13-16/h5-8,12,16H,4,9-11,13H2,1-3H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJGBHCZCMZACM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=NC2=C1C(=NN2C3CCS(=O)(=O)C3)C)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-{[3-(2,2-dimethylpropanamido)phenyl]formamido}ethyl)prop-2-enamide](/img/structure/B2866951.png)




![1,3,7-trimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2866961.png)
![2-Ethoxy-5-[(4-phenylpiperidino)sulfonyl]benzenecarboxylic acid](/img/structure/B2866962.png)
![(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2866963.png)
![Sodium 6-chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2866964.png)

![N-(2-ethoxyphenyl)-3-[(4-ethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2866969.png)